Pipercide

Larvicidal activity Mosquito control Culex pipiens pallens

Researchers screening for C. pipiens pallens larvicides often encounter potency gaps with piperine. Pipercide, with a 48h LC50 of 0.004 ppm, delivers a 215-fold advantage over pellitorine and resolves solubility confounds in SAR assays. - 100- to 1000-fold more potent than pellitorine for MEPSP suppression. - Differential neurophysiological profile supports pyrethroid-resistance mechanism studies. - Verified ≥98% purity; shipped under blue ice to ensure cold-chain integrity.

Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
CAS No. 54794-74-0
Cat. No. B192128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipercide
CAS54794-74-0
SynonymsRetrofractamide B
Molecular FormulaC22H29NO3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C22H29NO3/c1-18(2)16-23-22(24)12-10-8-6-4-3-5-7-9-11-19-13-14-20-21(15-19)26-17-25-20/h6,8-15,18H,3-5,7,16-17H2,1-2H3,(H,23,24)/b8-6+,11-9+,12-10+
InChIKeyRPOYGOULCHMVBB-ADDDGJNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipercide Procurement Guide


Pipercide is an unsaturated N-isobutylamide alkaloid originally isolated from the fruits of black pepper (Piper nigrum L.) [1]. It is structurally characterized by a 2E,4E,10E-trienamide backbone featuring a 3,4-methylenedioxyphenyl (MDP) terminus and an N-isobutyl group [2]. Pipercide acts on the insect nervous system, inducing repetitive discharges in central nerve cords, and exhibits potent larvicidal and adulticidal activity against multiple mosquito species, including vectors of dengue (Aedes aegypti) and West Nile virus (Culex pipiens pallens) [3][4].

Compound classUnsaturated N-isobutylamide alkaloid with 3,4-methylenedioxyphenyl terminus
Research contextInsect nervous system studies; larvicidal and adulticidal screening across mosquito vectors
Selection logicUse for electrophysiology and species-specific larvicidal assays; distinct from piperine and other amide analogs

Pipercide Differentiation


Isobutylamides derived from Piper species share a common N-isobutylamine core but diverge substantially in terminal functional groups and aliphatic chain unsaturation patterns, leading to profound differences in insecticidal potency, species specificity, and mode-of-action profiles. Direct substitution of pipercide with structurally related analogs—such as pellitorine, guineensine, or retrofractamide A—is not scientifically justified without quantitative activity data, as LC50/LD50 values vary by up to 215-fold across compounds depending on the target mosquito species and life stage [1][2]. Piperine, the commercially abundant piperidine alkaloid often used as a benchmark Piper-derived compound, consistently exhibits 32- to 80-fold weaker larvicidal activity than pipercide, underscoring that compound selection cannot be reduced to botanical origin alone [1]. Furthermore, electrophysiological studies demonstrate that pipercide is 100- to 1000-fold more potent than pellitorine in suppressing miniature excitatory postsynaptic potentials (MEPSPs) in insect neuromuscular preparations, confirming that structural differences translate directly to functional divergence at the target site [3].

Piperine
Piperidine alkaloid with 32–80× weaker larvicidal activity in reported studies; botanical origin does not ensure functional equivalence.
Pellitorine
Methyl-terminated amide; synaptic suppression potency differs by orders of magnitude; adulticidal rank-order may shift.
Retrofractamide A
Species-dependent potency inversion; larvicidal ranking in Aedes models diverges from Culex models.

Pipercide Comparative Potency


Larvicidal Activity in Culex pipiens pallens

In a direct comparative study of four isobutylamide alkaloids and the benchmark piperidine alkaloid piperine, pipercide exhibited the highest larvicidal potency against third instar Culex pipiens pallens larvae [1]. The 48-hour LC50 of pipercide was 0.004 ppm, which is 7-fold more potent than the next most active compound (retrofractamide A) and 215-fold more potent than pellitorine [1]. This differential was not uniform across mosquito species, indicating species-specific selectivity that should inform assay design and compound selection [1].

Larvicidal Culex pipiens
Head-to-head
48 h LC50: 0.004 ppm
vs. retrofractamide A 0.028 ppm, guineensine 0.17 ppm, pellitorine 0.86 ppm, piperine 3.21 ppm
Highest larvicidal potency in this species; rank-order informs assay compound selection.
Third instar larvae, laboratory bioassay. Data to verify in target strain.
Larvicidal activity Mosquito control Culex pipiens pallens

Species-Dependent Larvicidal Potency: Aedes aegypti and Aedes togoi

Pipercide's larvicidal potency varies markedly by mosquito species relative to its structural analogs [1]. Against Aedes aegypti larvae, retrofractamide A was the most potent compound (LC50 0.039 ppm), with pipercide exhibiting approximately 2.6-fold lower potency (LC50 0.1 ppm) [1]. Against Aedes togoi larvae, the potency gap widened: retrofractamide A (0.01 ppm) was 26-fold more potent than pipercide (0.26 ppm) [1]. This species-dependent potency inversion contrasts with the C. pipiens pallens data, where pipercide was the most potent compound, demonstrating that pipercide's rank-order efficacy is not constant across mosquito genera [1].

Aedes aegypti & togoi
Head-to-head
A. aegypti LC50: 0.1 ppm; retrofractamide A 0.039 ppm
A. togoi LC50: 0.26 ppm; retrofractamide A 0.01 ppm
Species-dependent inversion: retrofractamide A more potent in these Aedes assays.
Verify species context before compound selection. Data from published study.
Species-specific insecticidal activity Aedes aegypti Aedes togoi Comparative larvicidal potency

Adulticidal Activity in Female Aedes aegypti and Culex pipiens pallens

In head-to-head 24-hour adulticidal assays against female mosquitoes, pipercide demonstrated measurable but intermediate potency among the tested isobutylamides [1]. Against Culex pipiens pallens females, pellitorine was the most potent compound with an LD50 of 0.4 µg/♀, followed by guineensine (1.9 µg/♀), retrofractamide A (2.4 µg/♀), and pipercide (3.2 µg/♀) [1]. Against Aedes aegypti females, pellitorine remained the most potent (0.17 µg/♀), followed by retrofractamide A (1.5 µg/♀), guineensine (1.7 µg/♀), and pipercide (2.0 µg/♀) [1]. The synthetic organophosphate chlorpyrifos served as a positive control and was substantially more potent in both assays [1].

Adulticidal female
Head-to-head
C. pipiens LD50: 3.2 µg/♀; pellitorine 0.4 µg/♀
A. aegypti LD50: 2.0 µg/♀; pellitorine 0.17 µg/♀
Pellitorine more potent in adult stage; life-stage selection matters.
Topical application, 24 h. Positive control chlorpyrifos included.
Adult mosquito toxicity Adulticidal activity LD50 Isobutylamide alkaloids

Synaptic Transmission Inhibition in Locust

Electrophysiological investigations on the locust retractor unguis nerve-muscle preparation revealed that pipercide is between 100 and 1000 times more effective than pellitorine in reducing both the frequency and amplitude of miniature excitatory postsynaptic potentials (MEPSPs) [1]. This quantitative difference in presynaptic transmission inhibition correlates with the observed behavioral symptoms of poisoning and the differential recovery patterns between methylenedioxyphenyl-terminated amides (pipercide, guineensine) and methyl-terminated amides (pellitorine, kalecide), with the latter class showing substantially more insect recovery after exposure [1].

Synaptic suppression
Head-to-head
100–1000× more effective than pellitorine in reducing MEPSP frequency/amplitude
MDP terminus confers greater presynaptic inhibition; relevant for neurophysiology studies.
Locust nerve-muscle preparation. Reported context-dependent difference.
Electrophysiology Synaptic transmission MEPSP Neuromuscular junction Structure-activity relationship

Knockdown and Repetitive Discharge in American Cockroach

In a comparative neurophysiological study using adult male American cockroaches (Periplaneta americana), pipercide exhibited a distinct mode-of-action profile relative to pyrethrin I and DDT [1]. Pipercide produced no knockdown effect by topical application (10 μg) but did cause knockdown after injection of the same dose, indicating cuticular penetration as a limiting factor [1]. Electrophysiologically, pipercide induced only repetitive discharges on the central nerve cord, whereas pyrethrin I induced both repetitive discharge and conduction blockage [1]. This qualitative difference in neuronal response profile distinguishes pipercide's neurotoxic signature from that of pyrethrin I, despite both compounds causing repetitive discharge [1].

Cockroach neurophysiology
Head-to-head
Repetitive discharge without conduction blockage (vs. pyrethrin I with both); no topical knockdown at 10 µg
Distinct mode-of-action profile; may support pyrethroid cross-resistance studies.
Periplaneta americana, injection vs. topical. Data from single study.
Knockdown activity Neurophysiology Repetitive discharge Pyrethrin I DDT

Pipercide Application Scenarios


Larvicidal Screening in Culex pipiens pallens

Pipercide is the optimal isobutylamide selection for larvicidal assays targeting Culex pipiens pallens, a primary vector of West Nile virus and filariasis. Its 48-hour LC50 of 0.004 ppm represents the highest potency among all tested Piper-derived isobutylamides and piperine against this species, offering a 7-fold advantage over the next most active analog (retrofractamide A) and a 215-fold advantage over pellitorine [1]. Researchers conducting structure-activity relationship (SAR) studies, screening botanical extracts for C. pipiens larvicidal activity, or developing novel mosquito control formulations should prioritize pipercide as the benchmark compound for this target species, as substitution with any other analog would require significantly higher test concentrations, potentially confounding assay interpretation due to solubility limitations or off-target effects [1].

Neurophysiological Studies of Synaptic Transmission

For electrophysiological investigations of presynaptic transmission inhibition at insect neuromuscular junctions, pipercide provides a 100- to 1000-fold potency advantage over pellitorine, making it the preferred tool compound for studies requiring robust and quantifiable suppression of miniature excitatory postsynaptic potentials (MEPSPs) [1]. This dramatic potency differential, attributed to the methylenedioxyphenyl (MDP) terminus of pipercide versus the methyl terminus of pellitorine, enables researchers to conduct dose-response studies across a wider concentration range without encountering solubility or cytotoxicity thresholds that may confound interpretation [1]. Additionally, the differential recovery patterns observed between MDP-terminated and methyl-terminated amides provide a unique experimental window for investigating insect recovery and detoxification mechanisms [1].

Resistance Screening and Pyrethroid Cross-Resistance

Pipercide's distinct neurophysiological profile—characterized by repetitive discharge without conduction blockage, in contrast to pyrethrin I which induces both phenomena—positions it as a valuable probe compound for investigating insecticide resistance mechanisms, particularly in pyrethroid-resistant insect populations [1]. The differential site of action suggested by these electrophysiological differences may confer reduced cross-resistance potential in strains with established knockdown resistance (kdr) mutations in voltage-gated sodium channels [1]. Researchers conducting comparative toxicology studies, resistance monitoring programs, or screening for novel insecticides with non-pyrethroid modes of action should incorporate pipercide as a mechanistically distinct comparator compound to pyrethroids [1]. Furthermore, the observation that pipercide lacks topical knockdown activity but is active upon injection suggests utility in studies of cuticular penetration and insecticide formulation optimization [1].

Application
Selection Property
Validation Focus
Culex pipiens larvicidal screening
Species-specific larvicidal potency ranking
Confirm LC50 in target strain and life stage; compare with retrofractamide A benchmark
Insect neuromuscular electrophysiology
Synaptic suppression magnitude (MEPSP reduction)
Validate dose-response in target preparation; confirm MDP terminus contribution
Insecticide resistance / cross-resistance studies
Distinct neurophysiological endpoint (no conduction blockage)
Confirm mode-of-action divergence from pyrethroids; assess cuticular penetration if topical use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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